1-Oleoyl-2-palmitoyl-sn-glycero-3-PC

Description

Propriétés

IUPAC Name |

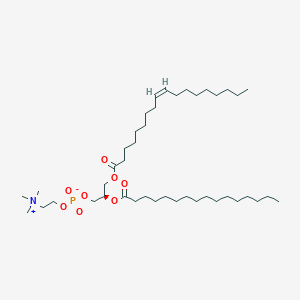

[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20-/t40-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVPPYNAZJRZFR-VYOBOKEXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H82NO8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

760.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | PC(18:1(9Z)/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (POPC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (POPC) is a prevalent glycerophospholipid and a key constituent of eukaryotic cell membranes.[1] As a mixed-chain phospholipid, featuring a saturated palmitic acid and an unsaturated oleic acid, POPC plays a crucial role in maintaining membrane fluidity and structure.[2] Its biophysical characteristics make it an essential component in the study of model biological membranes, liposomal drug delivery systems, and the function of membrane-embedded proteins.[2][3][4] This technical guide provides an in-depth overview of the core physical properties of POPC, detailed experimental methodologies for their determination, and its role in cellular signaling.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of POPC are summarized below, providing a quantitative basis for its application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C42H82NO8P | [5][6][7][8] |

| Molecular Weight | 760.08 g/mol | [5][6][7][8] |

| Appearance | White to off-white powder/solid | [4][6] |

| Phase Transition Temperature (Tm) | -2 °C | [2] |

| Area per Lipid | ~64.3 Ų to 70.5 Ų | [5][7] |

Solubility Characteristics

POPC is an amphiphilic molecule, with a hydrophilic phosphocholine headgroup and hydrophobic acyl chains.[9] Its solubility is therefore dependent on the polarity of the solvent.

| Solvent | Solubility | Notes |

| Chloroform | Soluble (e.g., 20 mg/mL) | A common solvent for creating lipid films.[4] |

| Ethanol | Soluble (e.g., 25 mg/mL) | Often used in the preparation of liposomes.[3] |

| Water | Insoluble | Forms lipid bilayers (liposomes) in aqueous solutions. |

Experimental Protocols

The accurate determination of the physical properties of POPC relies on established biophysical techniques. Below are detailed methodologies for key experimental procedures.

Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the heat flow into or out of a sample as it is heated or cooled.[1] This method is highly sensitive for observing the phase transitions of lipids.[8]

Methodology:

-

Sample Preparation: A known amount of POPC is hydrated in a buffer solution to form multilamellar vesicles (MLVs). This suspension is then hermetically sealed in a sample pan. A reference pan containing only the buffer is also prepared.

-

Instrumentation: The sample and reference pans are placed in the DSC instrument.

-

Thermal Program: The temperature of the instrument is scanned over a range that includes the expected phase transition of POPC (e.g., from -20 °C to 20 °C) at a constant rate (e.g., 0.5 °C/min).[1]

-

Data Acquisition: The instrument measures the differential heat flow between the sample and the reference pan as a function of temperature.

-

Data Analysis: The phase transition from the gel phase to the liquid-crystalline phase is observed as an endothermic peak in the DSC thermogram. The temperature at the peak of this endotherm is taken as the phase transition temperature (Tm).

Caption: Workflow for determining the phase transition temperature of POPC using DSC.

Measurement of Area per Lipid by Small-Angle Scattering Techniques

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for determining the structural parameters of lipid bilayers, including the area per lipid molecule.[7]

Methodology:

-

Sample Preparation: Unilamellar vesicles (liposomes) of POPC are prepared in an aqueous buffer.

-

Scattering Experiment: A collimated beam of X-rays or neutrons is passed through the liposome suspension. The scattered radiation is detected at small angles.

-

Data Analysis: The scattering data is used to generate an electron density or neutron scattering length density profile of the lipid bilayer. From this profile, the bilayer thickness can be determined.

-

Calculation of Area per Lipid: The area per lipid (A_L) can be calculated from the bilayer thickness and the volume of the lipid molecule, which can be determined from densitometry measurements.[7]

Caption: General workflow for measuring the area per lipid of POPC using small-angle scattering.

Qualitative Solubility Testing

A straightforward method to determine the solubility of POPC in various solvents.

Methodology:

-

Preparation: A small, known amount of POPC powder is placed into separate test tubes.

-

Solvent Addition: A specific volume of the solvent to be tested (e.g., chloroform, ethanol, water) is added to each test tube.

-

Mixing: The tubes are agitated (e.g., vortexed) to facilitate dissolution.

-

Observation: The mixture is observed for clarity. A clear solution indicates solubility, while a cloudy suspension or the presence of undissolved solid indicates insolubility. For lipids, a translucent spot left on filter paper after the solvent evaporates can also indicate solubility.[6]

Role in Cellular Signaling: The Lipid Raft Platform

POPC is a fundamental component of the liquid-disordered phase of cellular membranes. While not typically a direct signaling molecule itself, it plays a critical contextual role in signal transduction by forming the environment for specialized microdomains known as lipid rafts.[10][11]

Lipid rafts are dynamic, ordered membrane domains enriched in cholesterol and sphingolipids.[10][12][13] They function as platforms that concentrate or segregate signaling proteins, thereby modulating the efficiency and specificity of signal transduction pathways.[10][13] POPC, being a major component of the surrounding non-raft membrane, influences the formation, stability, and dynamics of these rafts.

Furthermore, studies have indicated a more direct role for POPC in neuronal function. For instance, it has been shown to enhance long-term depression (LTD), a form of synaptic plasticity crucial for learning and memory, in the hippocampus.[14]

Caption: Conceptual diagram of a lipid raft as a signaling platform within a POPC-rich membrane.

Conclusion

1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine is a phospholipid of significant interest in membrane biophysics and drug delivery. Its well-characterized physical properties, including a low phase transition temperature and a specific molecular area, contribute to the fluid and dynamic nature of biological membranes. The experimental protocols outlined in this guide provide a framework for the rigorous characterization of POPC and other lipid systems. A thorough understanding of these properties is paramount for researchers and professionals aiming to rationally design lipid-based technologies and to further unravel the complexities of membrane-associated biological processes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC [myskinrecipes.com]

- 5. Area per Lipid and Cholesterol Interactions in Membranes from Separated Local-Field 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iunajaf.edu.iq [iunajaf.edu.iq]

- 7. Frontiers | Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | C42H82NO8P | CID 5497103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Lipid raft - Wikipedia [en.wikipedia.org]

- 11. iccs-meeting.org [iccs-meeting.org]

- 12. Lipid rafts in neuronal signaling and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lipid rafts: signaling and sorting platforms of cells and their roles in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine improves cognitive decline by enhancing long-term depression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC in Membrane Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (POPC) is a prominent glycerophospholipid and a key constituent of eukaryotic cell membranes.[1] Comprising a saturated palmitic acid at the sn-2 position and an unsaturated oleic acid at the sn-1 position, this asymmetry imparts unique biophysical properties to membranes, influencing their structure, dynamics, and function. This technical guide provides an in-depth exploration of the biological functions of POPC in membranes, focusing on its biophysical characteristics, its role in modulating membrane protein function, and its involvement in cellular signaling pathways. This document is intended to be a comprehensive resource, integrating quantitative data, detailed experimental protocols, and visual representations of complex biological processes to support advanced research and development.

Biophysical Properties of POPC Membranes

The unique chemical structure of POPC significantly influences the physical characteristics of the lipid bilayer, which in turn dictates many of its biological functions. POPC is extensively used in creating model membranes and liposomes to study membrane dynamics, protein-lipid interactions, and drug delivery mechanisms.[2]

Structural and Dynamic Parameters

The biophysical properties of POPC bilayers have been extensively characterized using a variety of experimental and computational techniques. These parameters are crucial for understanding how POPC contributes to the overall architecture and fluidity of biological membranes.

| Property | Value | Experimental Conditions | Source |

| Bilayer Thickness (d_HH) | 36.7 Å | Neat POPC bilayer, 25°C | [3] |

| ~37.5 Å | Pure POPC bilayer | [4] | |

| ~40.5 Å (d_L) | Neat POPC bilayer, 25°C | [3] | |

| Area per Lipid (A_L) | ~64 Ų | Neat POPC bilayer, 25°C | [3] |

| ~64.3 Ų | Pure POPC bilayer | [4] | |

| Volume per Lipid (V_L) | Unaffected by Ca²⁺ and Mg²⁺ up to 30 mM | 25°C | [3] |

| Phase Transition | Main transition (Lβ/Lα) | Increases with pressure | [5] |

| Does not undergo pretransition | Unlike saturated PCs | [5] | |

| Membrane Viscosity | Activation Energy: 53 ± 10 kJ mol⁻¹ | Compared to SOPC (68 ± 8 kJ mol⁻¹) | [6] |

Note: d_HH refers to the headgroup-to-headgroup distance, while d_L is the overall bilayer thickness.

Influence of Environmental Factors

The properties of POPC membranes are sensitive to their local environment, including the presence of ions and other lipids like cholesterol.

-

Divalent Cations (Ca²⁺, Mg²⁺): The structural parameters of POPC bilayers, such as thickness, lateral area, and volume per lipid, show no significant changes with the addition of Ca²⁺ and Mg²⁺ at concentrations up to 30 mM.[3] Minor changes are observed at concentrations greater than 30 mM.[3] This suggests that POPC membranes are relatively stable in the presence of physiological concentrations of these ions.[3]

-

Cholesterol: Cholesterol is a critical modulator of membrane fluidity and organization. In POPC membranes, cholesterol induces ordering of the acyl chains, which leads to an increase in bilayer thickness and a decrease in the lateral diffusion rate of phospholipids.[7][8] This is a key mechanism in the formation of lipid rafts and other membrane microdomains.[7]

-

Oxidation: Oxidized phospholipids can alter membrane properties. The presence of oxidized POPC derivatives, such as PoxnoPC and PazePC, leads to a decrease in the bilayer thickness and the average area per lipid.[4]

Role in Membrane Function and Protein Interactions

The biophysical properties of POPC directly impact crucial membrane functions, including permeability and the activity of embedded proteins.

Membrane Permeability

POPC membranes exhibit low permeability to ions and polar molecules, a fundamental characteristic for maintaining cellular homeostasis.[9] However, the permeability can be influenced by factors that alter the packing of the lipid bilayer. For instance, POPC vesicles show significantly less permeability to glucose compared to more complex lipid compositions, highlighting the role of lipid diversity in modulating transport across membranes.[10]

Interactions with Membrane Proteins

The lipid environment is a critical determinant of the structure and function of integral membrane proteins. POPC bilayers provide a suitable environment for the proper folding and function of many membrane proteins.

-

Hydrophobic Matching: The thickness of the POPC bilayer can influence the conformation and stability of transmembrane proteins. For instance, a pure POPC bilayer may be too thin for certain proteins like the serotonin transporter (SERT), but the addition of cholesterol, which increases bilayer thickness, can provide a better hydrophobic match.[11]

-

Lipid-Mediated Interactions: The packing of POPC molecules around membrane proteins can give rise to generic, non-specific interactions that can favor the association or dissociation of protein complexes.[12] For small protein inclusions, interactions in POPC bilayers are typically repulsive at intermediate ranges and attractive at short ranges.[12]

-

Modulation of Protein Function: Artificial membranes containing POPC have been instrumental in studying the function of various proteins. For example, they have been used to investigate the assembly of S. aureus α-toxin and to characterize the activity of phospholipase A₂.[13] The fluidity of POPC membranes can influence the assembly of channel-forming proteins.[13]

Involvement in Cellular Signaling

While POPC is a major structural component of membranes, it is also a precursor for the generation of potent lipid second messengers. The enzymatic cleavage of POPC by phospholipases initiates signaling cascades that regulate a wide array of cellular processes.

POPC Metabolism and Generation of Lipid Mediators

Several classes of phospholipases can act on POPC to produce signaling molecules:

-

Phospholipase A₂ (PLA₂): This enzyme hydrolyzes the fatty acid at the sn-2 position of POPC, generating lysophosphatidylcholine (LPC) and oleic acid.

-

Phospholipase C (PLC): PLC cleaves the phosphocholine headgroup, yielding diacylglycerol (DAG).

-

Phospholipase D (PLD): PLD removes the choline headgroup, leaving phosphatidic acid (PA).

References

- 1. Lipid Mediators in Cardiovascular Physiology and Disease - Cardiovascular Signaling in Health and Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. [Metabolism and distribution of phosphatidylcholine in membranes of normal and tumor cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lysophosphatidylcholine promotes intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 expression in human umbilical vein endothelial cells via an orphan G protein receptor 2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysophosphatidylcholine activates mesangial cell PKC and MAP kinase by PLCgamma-1 and tyrosine kinase-Ras pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipid mediator networks in cell signaling: update and impact of cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of diacylglycerol/protein kinase C signaling in insulin-stimulated glucose transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphatidylcholine Liposomes Reprogram Macrophages toward an Inflammatory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation of Lipid and Glucose Metabolism by Phosphatidylcholine Transfer Protein - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (OPPC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (OPPC) is a specific molecular species of phosphatidylcholine (PC), a major phospholipid component of eukaryotic cell membranes. The precise acyl chain composition at the sn-1 and sn-2 positions of the glycerol backbone is critical for membrane fluidity, signal transduction, and the formation of lipid-derived second messengers. This technical guide provides a comprehensive overview of the core biosynthetic pathways of OPPC, detailing the enzymatic reactions, substrate specificities, and relevant experimental protocols for its study.

Core Biosynthetic Pathways of OPPC

The synthesis of OPPC in mammalian cells is primarily achieved through two interconnected pathways: the de novo Kennedy pathway and the remodeling pathway, also known as the Lands cycle.

The De Novo Kennedy Pathway

The Kennedy pathway is the primary route for the synthesis of phosphatidylcholine from choline. The synthesis of OPPC via this pathway is contingent on the availability of the specific diacylglycerol (DAG) precursor, 1-oleoyl-2-palmitoyl-sn-glycerol.

The synthesis of this specific DAG involves two key enzymes:

-

Glycerol-3-phosphate acyltransferase (GPAT): This enzyme catalyzes the initial acylation of glycerol-3-phosphate. Mitochondrial GPAT isoforms typically show a preference for saturated fatty acyl-CoAs like palmitoyl-CoA at the sn-1 position. In contrast, microsomal GPATs can utilize both saturated and unsaturated acyl-CoAs.[1][2]

-

1-acylglycerol-3-phosphate acyltransferase (AGPAT) or lysophosphatidic acid acyltransferase (LPAAT): This enzyme acylates lysophosphatidic acid at the sn-2 position. AGPAT isoforms exhibit varying substrate specificities, with some showing a preference for unsaturated acyl-CoAs like oleoyl-CoA.[3]

Once 1-oleoyl-2-palmitoyl-sn-glycerol is formed, the final steps of the Kennedy pathway are catalyzed by:

-

Choline Kinase (CK): Phosphorylates choline to phosphocholine.

-

CTP:phosphocholine cytidylyltransferase (CCT): Activates phosphocholine to CDP-choline, the rate-limiting step in PC biosynthesis.[4]

-

Cholinephosphotransferase (CPT) or Choline/ethanolamine phosphotransferase (CEPT): Transfers the phosphocholine headgroup from CDP-choline to 1-oleoyl-2-palmitoyl-sn-glycerol to form OPPC.[4][5] Mammals have two main enzymes for this final step, CPT1 and CEPT1, which are localized to the Golgi apparatus and endoplasmic reticulum, respectively.[5][6] While both can synthesize various PC molecular species, their substrate preferences for different DAGs can vary.[4]

The Remodeling Pathway (Lands Cycle)

The Lands cycle provides a mechanism for modifying the acyl chain composition of existing phospholipids. This pathway is a significant contributor to the generation of specific PC molecular species like OPPC.

The key enzyme in this pathway is Lysophosphatidylcholine Acyltransferase (LPCAT) . The synthesis of OPPC via the Lands cycle involves two main steps:

-

Deacylation: A pre-existing phosphatidylcholine is hydrolyzed by a phospholipase A2 (PLA2) to remove the fatty acid at the sn-2 position, generating a lysophosphatidylcholine (LPC). For OPPC synthesis, the starting PC would ideally be 1-oleoyl-sn-glycero-3-phosphocholine.

-

Reacylation: The resulting 1-oleoyl-lysophosphatidylcholine is then re-acylated with palmitoyl-CoA at the sn-2 position by an LPCAT enzyme to form OPPC. Several LPCAT isoforms exist, and their substrate specificity is a key determinant of the final PC species produced. For instance, some LPCATs show a preference for incorporating saturated fatty acids at the sn-2 position when an unsaturated fatty acid is present at the sn-1 position.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. aocs.org [aocs.org]

- 3. Phospholipid Acyltransferases: Characterization and Involvement of the Enzymes in Metabolic and Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential contributions of choline phosphotransferases CPT1 and CEPT1 to the biosynthesis of choline phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential contributions of choline phosphotransferases CPT1 and CEPT1 to the biosynthesis of choline phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential contributions of phosphotransferases CEPT1 and CHPT1 to phosphatidylcholine homeostasis and lipid droplet biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lysophosphatidylcholine acyltransferase 1 controls mitochondrial reactive oxygen species generation and survival of retinal photoreceptor cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Occurrence of 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (OPPC), a specific isomer of the phosphatidylcholine (PC) class of lipids with the notation PC(18:1/16:0), is a ubiquitous and vital component of cellular membranes in a wide range of organisms, from yeast to humans. As a key structural element of the lipid bilayer, its asymmetric acyl chain composition influences membrane fluidity, dynamics, and the function of embedded proteins. Beyond its structural role, emerging evidence points towards its participation in cellular signaling pathways. This technical guide provides a comprehensive overview of the natural occurrence of OPPC, detailing its concentration in various biological tissues and fluids, the methodologies for its quantification, and its known involvement in cellular processes.

Natural Occurrence and Quantitative Distribution

OPPC is a naturally occurring phospholipid found across various species, including Streptomyces roseicoloratus, Drosophila melanogaster, and Saccharomyces cerevisiae. In mammals, it is a constituent of all tissues and biological fluids, although its concentration varies significantly depending on the specific organ and even the subcellular compartment.[1] The unique acyl chain composition of OPPC, with oleic acid (18:1) at the sn-1 position and palmitic acid (16:0) at the sn-2 position, contributes to the specific biophysical properties of the membranes it inhabits.

Quantitative Data on OPPC Concentration

The following tables summarize the available quantitative data on the concentration and relative abundance of OPPC and its isomer, 1-palmitoyl-2-oleoyl-sn-glycero-3-PC (POPC, PC 16:0/18:1), in various human tissues and fluids. It is important to note that many lipidomics studies do not differentiate between the sn-1 and sn-2 positional isomers, often reporting them as a combined entity (e.g., PC 34:1). The data presented here is specified where the distinction is made in the source literature.

Table 1: Concentration and Relative Abundance of PC(16:0/18:1) in Human Tissues

| Tissue | Concentration / Relative Abundance | Notes |

| Brain (Entorhinal Cortex) | Increases with age in mitochondrial membranes.[2] | The most abundant phospholipid in the human brain.[2] The lipidomics method used did not separate PC(16:0/18:1) from PC(18:1/16:0).[2] |

| Brain | The most abundant PC species.[3] | Brain phospholipids are less enriched with polyunsaturated fatty acids compared to other organs.[3] |

| Lung (Surfactant) | Molar fraction of 15.0 ± 1.1% of total PC in ducks and 12.5 ± 2.4% in chickens.[4] | While dipalmitoylphosphatidylcholine (DPPC) is the main component, monounsaturated PCs like PC(16:0/18:1) contribute to surfactant function.[4] |

| Lung (Exhaled Breath) | Median molar ratio of DPPC/PC(16:0/18:1) of 1.98 (range 0.48-2.75).[5] | The concentration of PC(16:0/16:0) was found to be the highest.[5] |

| Kidney | Urinary concentrations are significantly higher in patients with glomerulonephritis and tubulointerstitial injury compared to healthy controls.[6] | Urinary PCs were positively correlated with proteinuria and serum creatinine.[6] |

| Liver | The CDP-choline pathway primarily synthesizes monounsaturated PC species like PC(16:0/18:1).[7] | |

| Skeletal Muscle | Phosphatidylcholine and phosphatidylethanolamine account for 70-75% of total muscle membrane phospholipids.[8] | Specific concentrations for the OPPC isomer are not detailed. |

Table 2: Concentration and Relative Abundance of PC(16:0/18:1) in Human Plasma and Other Fluids

| Fluid | Concentration / Relative Abundance | Notes |

| Plasma | Higher abundance of PC(18:1/16:0) was observed in colon cancer plasma compared to healthy plasma.[9] | |

| Urine | Significantly higher concentrations of PC(16:0/18:1) in individuals with diabetic kidney disease.[10] | |

| Oral Fluid | Median molar ratio of DPPC/PC(16:0/18:1) of approximately 0.15.[5][11] | This ratio is similar to that found in human blood.[11] |

Experimental Protocols for Quantification

The accurate quantification of OPPC from complex biological matrices requires robust and specific analytical methodologies. The following sections detail the key steps involved in a typical workflow, from lipid extraction to instrumental analysis.

Lipid Extraction from Biological Samples

Several methods are commonly employed for the extraction of phospholipids from tissues and fluids. The choice of method depends on the sample type and the specific lipids of interest.

-

Folch, Bligh-Dyer, and Radin Methods: These are classical liquid-liquid extraction methods that utilize a mixture of chloroform and methanol to efficiently extract a broad range of lipids.

-

One-Step Phosphatidylcholine Extraction: A simpler and faster method using a 9:1 hexanes to isopropanol mixture has been developed for the specific isolation of PC.

Below is a generalized workflow for lipid extraction from plasma, which can be adapted for other sample types.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of individual lipid species, including OPPC.

-

Chromatographic Separation: Reversed-phase liquid chromatography (RPLC) is commonly used to separate different PC species based on their acyl chain length and degree of unsaturation. The use of two RP18 columns in series can achieve good separation of major PC molecular species.[3]

-

Mass Spectrometric Detection: Electrospray ionization (ESI) is typically used to ionize the lipid molecules. Quantification is often performed in positive ion mode using selected reaction monitoring (SRM) or precursor ion scanning for the characteristic phosphocholine headgroup fragment at m/z 184. Tandem mass spectrometry (MS/MS) is crucial for distinguishing between isobaric and isomeric species.

The following diagram illustrates a typical LC-MS/MS workflow for OPPC quantification.

Role in Signaling Pathways

While the structural role of phosphatidylcholines is well-established, their involvement in cellular signaling is an area of active research. The hydrolysis of PCs by phospholipases can generate second messengers that initiate downstream signaling cascades.

Phospholipase A2 (PLA2) Signaling

Phospholipase A2 (PLA2) enzymes catalyze the hydrolysis of the fatty acid at the sn-2 position of glycerophospholipids. The interaction of PLA2 with phosphatidylcholine-containing membranes is a critical step in its activation.[12] The hydrolysis of OPPC by PLA2 would release palmitic acid and 1-oleoyl-sn-glycero-3-phosphocholine (a lysophosphatidylcholine), both of which can act as signaling molecules.

Protein Kinase C (PKC) Signaling

While not a direct activator, OPPC can contribute to the activation of Protein Kinase C (PKC) signaling. The hydrolysis of phosphatidylcholine by phospholipase C (PLC) or phospholipase D (PLD) can lead to the production of diacylglycerol (DAG), a key activator of PKC. Although the direct hydrolysis of OPPC by these enzymes in a specific signaling context is not yet fully elucidated, the general pathway highlights a potential role for OPPC.

Conclusion

This compound is a significant phospholipid in biological systems, contributing to both the structural integrity of cellular membranes and participating in cellular signaling. Its concentration varies across different tissues, reflecting the specialized functions of these tissues. The methodologies for its quantification are well-established, with LC-MS/MS providing a powerful tool for its specific and sensitive detection. While its direct role in signaling is still being unraveled, its metabolism through the action of phospholipases points to its importance in the generation of lipid second messengers. Further research into the specific interactions of OPPC with cellular proteins and its precise role in various signaling cascades will undoubtedly provide deeper insights into its biological functions and its potential as a biomarker and therapeutic target in various diseases.

References

- 1. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | C42H82NO8P | CID 5497103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The phospholipid composition of the human entorhinal cortex remains relatively stable over 80 years of adult aging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive analysis of phospholipids in the brain, heart, kidney, and liver: brain phospholipids are least enriched with polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atsjournals.org [atsjournals.org]

- 5. Measurement of Lung Phosphatidylcholines in Exhaled Breath Particles by a Convenient Collection Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Changes of urinary phospholipids in the chronic kidney disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Specificity and rate of human and mouse liver and plasma phosphatidylcholine synthesis analyzed in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diva-portal.org [diva-portal.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | Urinary lipid metabolites and progression of kidney disease in individuals with type 2 diabetes [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. The interaction of phospholipase A2 with liposomes: an immunological approach to its study - PubMed [pubmed.ncbi.nlm.nih.gov]

role of POPC in lipid asymmetry in plasma membranes

An In-depth Technical Guide on the Core Role of POPC in Lipid Asymmetry in Plasma Membranes

Audience: Researchers, scientists, and drug development professionals.

Abstract

The asymmetric distribution of lipids between the two leaflets of the plasma membrane is a fundamental feature of eukaryotic cells, critical for a multitude of cellular functions, from signal transduction to membrane trafficking. Phosphatidylcholines (PC), and specifically 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), are major components of the plasma membrane, playing a pivotal role in establishing and maintaining this asymmetry. This technical guide delves into the core role of POPC in lipid asymmetry, detailing its distribution, the molecular machinery that governs its localization, and the profound biophysical and functional consequences of its asymmetric arrangement. We further provide an overview of key experimental protocols used to investigate lipid asymmetry and present visualizations of the underlying mechanisms and workflows. A thorough understanding of POPC's role is indispensable for research in cell biology and for the development of therapeutics that interact with or traverse the cell membrane.

Introduction to Plasma Membrane Lipid Asymmetry

The plasma membrane of eukaryotic cells exhibits a non-random and stable asymmetric distribution of phospholipids across its inner (cytoplasmic) and outer (exoplasmic) leaflets.[1] This asymmetry is crucial for various cellular processes, including the regulation of membrane fluidity, curvature, and protein function, as well as its involvement in cell signaling, coagulation, and apoptosis.[1][2][3] Generally, the outer leaflet is enriched with choline-containing phospholipids like phosphatidylcholine (PC) and sphingomyelin (SM), while the inner leaflet is predominantly composed of aminophospholipids such as phosphatidylethanolamine (PE) and the negatively charged phosphatidylserine (PS) and phosphatidylinositol (PI).[1][4][5][6] This arrangement is not static but is dynamically maintained by a group of specialized proteins that transport lipids across the bilayer.[1][6]

The Role of Phosphatidylcholine (PC) in Membrane Structure

Phosphatidylcholine is the most abundant phospholipid in mammalian cell membranes. POPC is a common species of PC, featuring a saturated palmitic acid (16:0) at the sn-1 position and an unsaturated oleic acid (18:1) at the sn-2 position. The kink in the oleoyl chain, introduced by the cis-double bond, prevents tight packing of the lipid tails, thereby increasing membrane fluidity.[7] This property makes POPC a crucial component for maintaining the structural integrity and fluidity of the plasma membrane, which is essential for the function of embedded proteins.[8][9]

Distribution of POPC in the Plasma Membrane

Consistent with the general distribution of PC, POPC is predominantly localized to the exoplasmic (outer) leaflet of the plasma membrane.[1][5][6] This enrichment in the outer leaflet contributes to the distinct biophysical properties of the two monolayers, with the outer leaflet being generally more ordered and tightly packed compared to the more fluid and unsaturated inner leaflet.[10][11][12] The human erythrocyte membrane has been a classic model for quantifying this distribution.

However, studies using model membrane vesicles have revealed that these distributions can be influenced by interactions with other lipids. In extruded unilamellar vesicles composed of POPC, a saturated lipid (DPPC or SM), and cholesterol, it was surprisingly found that POPC preferentially localized to the outer leaflet, while the saturated lipid and the majority of cholesterol segregated to the inner leaflet.[13][14] This suggests that thermodynamic processes and specific lipid-lipid interactions can also drive sidedness in membranes.

Table 1: Phospholipid Distribution in Human Erythrocyte Plasma Membrane This table summarizes the typical asymmetric distribution of major phospholipid classes across the plasma membrane leaflets, based on data from human erythrocyte studies.

| Phospholipid Class | Outer Leaflet (%) | Inner Leaflet (%) | Primary Transporters |

| Phosphatidylcholine (PC) | ~76% | ~24% | Floppases (outward), Flippases (inward) |

| Sphingomyelin (SM) | ~82% | ~18% | - |

| Phosphatidylethanolamine (PE) | ~20% | ~80% | Flippases (inward) |

| Phosphatidylserine (PS) | <1% | >99% | Flippases (inward) |

Source: Data compiled from multiple studies on human erythrocyte membranes.[1][5][15]

Mechanisms Maintaining POPC Asymmetry

The asymmetric distribution of phospholipids, including POPC, is actively established and maintained by three classes of membrane transport proteins.[1]

-

Flippases (P4-type ATPases): These transporters actively move specific phospholipids, primarily aminophospholipids like PS and PE, from the outer leaflet to the inner leaflet, using energy from ATP hydrolysis.[16][17] While most known flippases are specific for PS and PE, some members of the P4-ATPase family, such as ATP8B1 and ATP8B2, have been shown to exhibit preferential flippase activity towards PC.[18][19]

-

Floppases (ABC Transporters): These ATP-dependent transporters move phospholipids, particularly PC and SM, from the inner leaflet to the outer leaflet.[1][16] This action directly contributes to the enrichment of POPC in the exoplasmic leaflet.

-

Scramblases: These proteins are energy-independent and, when activated (e.g., by an influx of Ca2+), facilitate the rapid, bidirectional, and non-specific movement of phospholipids between the leaflets.[16] This activity collapses the lipid asymmetry and is a key event in processes like apoptosis and blood coagulation.[1]

The coordinated action of flippases and floppases invests considerable cellular energy to create the phospholipid gradient, while scramblases can dissipate it in response to specific signals.

References

- 1. The ins and outs of phospholipid asymmetry in the plasma membrane: roles in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a functional role for lipid asymmetry in biological membranes: Phosphatidylserine-skeletal protein interactions modulate membrane stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Interleaflet Coupling, Pinning, and Leaflet Asymmetry—Major Players in Plasma Membrane Nanodomain Formation [frontiersin.org]

- 6. phys.libretexts.org [phys.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. Lipid-mediated interactions between intrinsic membrane proteins: dependence on protein size and lipid composition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. G-Protein-Coupled Receptor-Membrane Interactions Depend on the Receptor Activation state - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Structural and functional consequences of reversible lipid asymmetry in living membranes [ouci.dntb.gov.ua]

- 12. The asymmetric plasma membrane—A composite material combining different functionalities? Balancing Barrier Function and Fluidity for Effective Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unexpected asymmetric distribution of cholesterol and phospholipids in equilibrium model membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Human Type IV P-type ATPases That Work as Plasma Membrane Phospholipid Flippases and Their Regulation by Caspase and Calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Flippase - Wikipedia [en.wikipedia.org]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. Phospholipid Flippase Activities and Substrate Specificities of Human Type IV P-type ATPases Localized to the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]

1-Oleoyl-2-palmitoyl-sn-glycero-3-PC phase transition temperature

An In-depth Technical Guide on the Phase Transition of 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (POPC)

This technical guide provides a comprehensive overview of the phase transition temperature of 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (POPC), a monounsaturated phospholipid of significant interest in membrane biophysics and drug delivery systems.

Introduction

1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (POPC) is a phosphatidylcholine with a palmitic acid (16:0) at the sn-2 position and an oleic acid (18:1) at the sn-1 position. This asymmetric acyl chain composition results in a low phase transition temperature, rendering POPC bilayers in a fluid, liquid-crystalline state under physiological conditions. The phase behavior of POPC is a critical determinant of membrane properties such as fluidity, permeability, and the function of embedded proteins. Understanding the thermodynamics of its phase transition is crucial for the rational design of lipid-based drug delivery vehicles and for elucidating the intricate dynamics of biological membranes.

Phase Transition Temperature of POPC

The main phase transition of a lipid bilayer is the transformation from a tightly packed, ordered gel phase (Lβ) to a more fluid, disordered liquid-crystalline phase (Lα). This transition is characterized by the main phase transition temperature (Tm). For pure POPC, this transition occurs at sub-zero temperatures.

| Lipid Composition | Phase Transition Temperature (Tm) | Technique | Reference |

| Pure POPC | -2 °C to -7 °C | Differential Scanning Calorimetry (DSC) | [1][2] |

| Pure POPC | -5 °C | Small-Angle X-ray Scattering (SAXS) | [3] |

| POPC with 5 mol% C18-ceramide | Broad endothermic peaks at ~25 °C and ~35 °C | Differential Scanning Calorimetry (DSC) | [1] |

| POPC with 10 mol% C18-ceramide | Broad peak centered at ~40 °C | Differential Scanning Calorimetry (DSC) | [1] |

Experimental Protocol: Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly sensitive thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[4] It is a primary method for determining the phase transition temperature of lipids.[5][6]

Objective: To determine the main phase transition temperature (Tm) of POPC liposomes.

Materials:

-

1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (POPC) powder

-

Buffer solution (e.g., phosphate-buffered saline, PBS)

-

Chloroform

-

Nitrogen gas stream

-

Differential Scanning Calorimeter with hermetic aluminum pans

Methodology:

-

Liposome Preparation:

-

Dissolve a known quantity of POPC in chloroform in a round-bottom flask.

-

Create a thin lipid film by evaporating the chloroform under a gentle stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with the desired buffer solution by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

-

For unilamellar vesicles, the MLV suspension can be further processed by extrusion through polycarbonate membranes of a defined pore size or by sonication.

-

-

DSC Sample Preparation:

-

Accurately weigh a specific amount of the liposome suspension into a hermetic aluminum DSC pan.

-

Seal the pan to prevent any evaporation during the experiment.

-

Prepare a reference pan containing the same volume of buffer solution as the sample pan.

-

-

DSC Measurement:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at a temperature well below the expected Tm of POPC (e.g., -20 °C).

-

Initiate a heating scan at a controlled rate (e.g., 0.5–2 °C/min) over a temperature range that encompasses the phase transition (e.g., -20 °C to 20 °C).[7]

-

Record the differential heat flow between the sample and reference pans as a function of temperature.

-

-

Data Analysis:

-

The phase transition will be visible as an endothermic peak in the DSC thermogram.

-

The temperature at the peak maximum of this endotherm is taken as the main phase transition temperature (Tm).

-

The enthalpy of the transition (ΔH) can be calculated by integrating the area under the peak.

-

Experimental Workflow

Caption: Workflow for determining the phase transition temperature of POPC using DSC.

Signaling Pathways and Logical Relationships

While POPC itself is not a direct signaling molecule, its biophysical state is integral to the function of membrane-associated signaling proteins. The fluidity of the POPC-containing membrane, dictated by its phase, influences the diffusion, conformation, and interaction of these proteins. For instance, alterations in membrane properties due to changes in lipid composition, including the presence of lipids like ceramides, can modulate signaling pathways by affecting the partitioning of signaling proteins into different membrane domains.[1]

Caption: Factors influencing POPC phase and its impact on membrane protein function.

References

- 1. Long chain ceramides raise the main phase transition of monounsaturated phospholipids to physiological temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. avantiresearch.com [avantiresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 5. Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipid phase separation induced by a hydrophobic protein in phosphatidylserine--phosphatidylcholine vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Biophysical Interplay of Cholesterol and POPC: A Technical Guide for Researchers

An In-depth Examination of the Molecular Interactions and Membrane-Modulating Effects of Cholesterol on 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (POPC) Bilayers.

This technical guide provides a comprehensive overview of the critical interactions between cholesterol and 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (POPC), a prevalent phospholipid in biological membranes. For researchers, scientists, and drug development professionals, understanding this fundamental interaction is paramount for elucidating membrane-related cellular processes and for the rational design of liposomal drug delivery systems. This document synthesizes key quantitative data, details common experimental protocols, and visualizes the core concepts of this vital biomolecular partnership.

The Condensing Effect and Ordering of POPC by Cholesterol

Cholesterol is a crucial regulator of the physical properties of phospholipid membranes, including their fluidity, thickness, and permeability.[1][2] Its interaction with POPC is a classic example of the "condensing effect," where the presence of cholesterol leads to a more ordered and compact lipid bilayer.[3][4] The rigid, planar steroid ring of cholesterol inserts between the flexible acyl chains of POPC, restricting their conformational freedom and leading to a more extended and ordered state.[5][6] This transition is often described as a shift from a liquid-disordered (Ld) phase to a more viscous liquid-ordered (Lo) phase.[6]

This ordering effect is not uniform across the POPC molecule. Solid-state NMR studies have shown that with increasing cholesterol concentration, the acyl chains of POPC adopt a more extended conformation, while the orientation and dynamics of the polar headgroup and glycerol backbone are relatively unaffected.[5]

Quantitative Impact of Cholesterol on POPC Bilayer Properties

The following tables summarize key quantitative data from various biophysical studies on the impact of cholesterol on POPC membranes.

Table 1: Effect of Cholesterol on POPC Acyl Chain Order Parameters (|SCH|)

| Cholesterol (mol%) | sn-1 (Palmitoyl) Chain Order Parameter (approx. avg.) | sn-2 (Oleoyl) Chain Order Parameter (approx. avg.) | Data Source |

| 0 | ~0.15 - 0.20 | ~0.10 - 0.15 | [5][7] |

| 10-15 | Increased | Increased | [5] |

| 30 | Significantly Increased | Significantly Increased | [3] |

| 50 | ~0.35 - 0.40 | ~0.25 - 0.30 | [7] |

Note: Order parameters vary along the acyl chain; these are representative average values for comparison.

Table 2: Effect of Cholesterol on POPC Bilayer Structural Parameters

| Cholesterol (mol%) | Area per POPC Molecule (Ų) | Bilayer Thickness (Å) | Data Source |

| 0 | ~68.3 | ~46.6 | [7][8] |

| 10 | Decreased | Increased by 1-3 Å | [9][10] |

| 30 | ~61.6 (in Chol mixture) | Increased | [3][8] |

| 47 | Further Decreased | Plateau reached | [11][12] |

| 50 | ~51.5 (for similar lipid) | ~49.0 (for similar lipid) | [7] |

Note: Values are often temperature-dependent and can vary slightly based on the experimental or simulation method used.

Experimental Protocols for Studying Cholesterol-POPC Interactions

A variety of sophisticated biophysical techniques are employed to probe the interactions between cholesterol and POPC. Below are detailed overviews of the key experimental methodologies.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful technique for obtaining site-specific structural and dynamic information about lipid bilayers.[13][14]

Methodology:

-

Sample Preparation: Multilamellar vesicles (MLVs) are typically prepared by co-dissolving POPC and the desired mole fraction of cholesterol in an organic solvent (e.g., chloroform/methanol). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film. The film is hydrated with buffer and subjected to multiple freeze-thaw cycles to ensure homogeneity.[5]

-

NMR Spectroscopy: For order parameter measurements, 1H-13C cross-polarization magic-angle spinning (CP-MAS) or separated local-field (SLF) experiments are commonly performed.[5][7]

-

Data Analysis: The resulting spectra provide information on the orientation of specific C-H bonds relative to the magnetic field. From this, segmental order parameters (|SCH|) can be calculated for various positions along the POPC acyl chains and headgroup, as well as for the cholesterol molecule itself.[5][13]

Small-Angle X-ray Scattering (SAXS)

SAXS is used to determine the overall structure of lipid bilayers, including their thickness.[11][15][16]

Methodology:

-

Sample Preparation: Fully hydrated MLVs are prepared as described for NMR experiments.[11][15] The lipid dispersion is then sealed in a thin-walled capillary tube.

-

X-ray Scattering: The sample is exposed to a collimated X-ray beam. The scattering pattern is recorded by a 2D detector.

-

Data Analysis: The positions of the Bragg peaks in the scattering pattern are used to calculate the lamellar repeat distance (d-spacing). Electron density profiles can be reconstructed from the intensities of the diffraction peaks, providing a measure of the bilayer thickness.[16][17]

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic or coarse-grained insights into the dynamics and organization of cholesterol-POPC bilayers.[18][19][20]

Methodology:

-

System Setup: A virtual bilayer of POPC and cholesterol at the desired concentration is constructed using software like CHARMM-GUI. The bilayer is solvated with a water model (e.g., TIP3P).[11]

-

Force Field Selection: An appropriate force field (e.g., CHARMM36, Slipids, Amber) is chosen to describe the interactions between all atoms in the system.[11]

-

Simulation: The system is first energy-minimized and then equilibrated over a period of nanoseconds. A production run, often on the microsecond timescale, is then performed to collect data.[20]

-

Analysis: Trajectories from the simulation are analyzed to calculate various properties, including area per lipid, bilayer thickness, order parameters, and lateral diffusion coefficients.[11][18]

Atomic Force Microscopy (AFM)

AFM is utilized to visualize the topography and measure the nanomechanical properties of supported lipid bilayers (SLBs).[2][21][22]

Methodology:

-

SLB Preparation: Small unilamellar vesicles (SUVs) are prepared by sonication or extrusion of MLVs. The SUV suspension is then deposited onto a freshly cleaved mica surface, where they fuse to form a continuous SLB.[23]

-

AFM Imaging: The SLB is scanned with a sharp tip mounted on a cantilever. Topographic images reveal the surface features of the bilayer, including the presence of different phases or domains.[23]

-

Force Spectroscopy: The AFM tip is pressed into and retracted from the bilayer to measure its mechanical properties. The force required to puncture the bilayer (breakthrough force) is related to the membrane's order and rigidity.[22][24]

Visualizing the Cholesterol-POPC Interaction

Graphviz diagrams are provided below to illustrate key concepts and workflows related to the study of cholesterol-POPC interactions.

Caption: Molecular structure and interaction of cholesterol with POPC.

References

- 1. High cholesterol/low cholesterol: Effects in biological membranes Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Cholesterol's Interfacial Interactions with Sphingomyelins and Phosphatidylcholines: Hydrocarbon Chain Structure Determines the Magnitude of Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholesterol and POPC segmental order parameters in lipid membranes: solid state 1H–13C NMR and MD simulation studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Comprehensive Insights into the Cholesterol-Mediated Modulation of Membrane Function Through Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Area per Lipid and Cholesterol Interactions in Membranes from Separated Local-Field 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cholesterol Surrogates: A Comparison of Cholesterol and 16:0 Ceramide in POPC Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of Cholesterol on Dry Bilayers: Interactions between Phosphatidylcholine Unsaturation and Glycolipid or Free Sugar - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Solid-State NMR of Highly 13C-Enriched Cholesterol in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quantitative Comparison against Experiments Reveals Imperfections in Force Fields’ Descriptions of POPC–Cholesterol Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. X-ray diffraction of lipid model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.aip.org [pubs.aip.org]

- 19. All-atom molecular dynamics simulations of the combined effects of different phospholipids and cholesterol content on electroporation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03895A [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. tandfonline.com [tandfonline.com]

- 23. youtube.com [youtube.com]

- 24. Mechanical properties of the high cholesterol-containing membrane: An AFM study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Preparing 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC (POPC) Liposomes

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer.[1][2] 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (POPC) is a common unsaturated phospholipid used in the formation of model cell membranes and as a drug delivery vehicle due to its biocompatibility and ability to encapsulate both hydrophilic and lipophilic compounds.[1][2][3][4] This document provides a detailed protocol for the preparation of unilamellar POPC liposomes using the thin-film hydration method followed by extrusion. This method is widely used due to its simplicity and the ability to produce liposomes with a homogenous size distribution.[5][6]

Materials and Reagents

-

1-Oleoyl-2-palmitoyl-sn-glycero-3-PC (POPC)

-

Chloroform

-

Methanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Argon or Nitrogen gas

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Mini-extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Glass syringes

-

Dynamic Light Scattering (DLS) instrument

Experimental Protocol

The preparation of POPC liposomes involves three main stages: thin-film hydration, extrusion for size reduction, and characterization.

Thin-Film Hydration

The thin-film hydration method, also known as the Bangham method, is a foundational technique for liposome preparation.[6][7]

-

Lipid Dissolution: Dissolve the desired amount of POPC in a chloroform/methanol mixture (typically 3:1 v/v) in a round-bottom flask.[8] Ensure the lipid is completely dissolved to form a clear solution.[9]

-

Solvent Evaporation: The organic solvent is then removed using a rotary evaporator. This is typically done at a controlled temperature (e.g., 35-45°C) and reduced pressure (200–300 mbar).[8] The rotation of the flask ensures the formation of a thin, uniform lipid film on the inner surface.[5][8]

-

Film Drying: To ensure complete removal of residual organic solvent, the lipid film should be dried under a high vacuum for at least 4 hours, or overnight.[8][9] Alternatively, the film can be dried by purging with a gentle stream of dry nitrogen or argon gas.[10][11]

-

Hydration: The dried lipid film is hydrated by adding an aqueous buffer, such as PBS (pH 7.4), to the flask.[7][11] The volume of the buffer will determine the final lipid concentration. The hydration process should be carried out at a temperature above the gel-liquid crystal transition temperature (Tm) of the lipid. For POPC, which has a low Tm, this can often be done at room temperature.[8] Agitation, such as gentle shaking or vortexing, helps the lipid film to peel off the flask wall and form multilamellar vesicles (MLVs).[8]

Liposome Extrusion

To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is subjected to extrusion.[5][12]

-

Assembly of the Extruder: Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Extrusion Process: The MLV suspension is loaded into a glass syringe and passed through the membrane to another syringe. This process is repeated a specific number of times (typically 11-21 passes) to ensure a homogenous population of liposomes.[12] Forcing the liposomes through the defined pores of the membrane reduces their size and lamellarity.[12]

Characterization

Proper characterization is crucial to ensure the quality and consistency of the prepared liposomes.[2]

-

Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is a common technique used to determine the average particle size and the size distribution (PDI) of the liposome suspension.[2][10][13]

-

Surface Charge: The zeta potential can be measured to determine the surface charge of the liposomes, which is an important factor for their stability and interaction with biological systems.[2]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the preparation of POPC liposomes.

| Parameter | Typical Value/Range | Reference(s) |

| Lipid Concentration | 0.5 - 10 mg/mL | [8] |

| Solvent for Lipid Film | Chloroform:Methanol (3:1 or 3:7 v/v) | [8] |

| Hydration Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | [11] |

| Extrusion Membrane | 30 nm, 100 nm, or 400 nm polycarbonate membranes | [10] |

| Number of Extrusions | 5 - 20 passes | [10][12] |

| Expected Liposome Size | 66 ± 28 nm (for 30 nm membrane), 138 ± 18 nm (for 100 nm) | [10] |

| Storage Temperature | 4°C | [14][15] |

| Short-term Stability | Up to 2 days at 4°C | [8] |

| Long-term Storage | Not recommended to freeze; can be stored for 5-7 days at 4-8°C with some leakage. For longer storage, lyophilization with cryoprotectants can be considered. | [14][16] |

Experimental Workflow

Caption: Workflow for POPC liposome preparation.

Storage and Stability

Prepared liposome suspensions should be stored at 4°C to minimize lipid hydrolysis and maintain stability.[14][17] It is generally not recommended to freeze liposome suspensions as this can disrupt the vesicle structure.[14] For short-term storage, liposomes are typically stable for a few days.[8] For longer-term storage, lyophilization (freeze-drying) in the presence of cryoprotectants like sucrose or trehalose can be employed.[14][16]

Conclusion

This protocol provides a reliable and reproducible method for the preparation of POPC liposomes. The thin-film hydration followed by extrusion technique allows for the production of unilamellar vesicles with a controlled size distribution, suitable for a wide range of research and drug delivery applications. Adherence to the described steps and parameters is crucial for obtaining high-quality and consistent liposome formulations.

References

- 1. mdpi.com [mdpi.com]

- 2. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. mdpi.com [mdpi.com]

- 5. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]

- 6. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]

- 7. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]

- 10. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. mdpi.com [mdpi.com]

- 14. avantiresearch.com [avantiresearch.com]

- 15. researchgate.net [researchgate.net]

- 16. Long Term Storage of Lyophilized Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Membrane Protein Reconstitution using 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC (POPC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (POPC) is a zwitterionic phospholipid commonly utilized in the formation of model membranes for the in vitro study of membrane proteins. Its cylindrical shape and transition temperature below room temperature make it suitable for creating fluid and stable bilayers that mimic the native environment of cellular membranes. This document provides detailed application notes and experimental protocols for the successful reconstitution of membrane proteins into POPC liposomes, a critical step for functional and structural characterization. The reconstitution of membrane proteins into these artificial bilayers allows for the investigation of their activity in a controlled lipid environment, free from the complexities of the native cell membrane.[1][2]

Data Presentation: Quantitative Parameters for POPC-based Reconstitution

Successful reconstitution depends on the careful optimization of several key parameters. The following tables summarize typical quantitative data for the reconstitution of membrane proteins into POPC vesicles.

Table 1: Recommended Lipid-to-Protein Molar Ratios for Different Applications

| Application | Typical Lipid-to-Protein Molar Ratio | Reference |

| Functional Assays (e.g., transport, enzyme kinetics) | 100:1 to 1000:1 | [3] |

| Structural Studies (e.g., NMR, crystallography) | 50:1 to 200:1 | [4] |

| Single-Molecule Studies | >1000:1 | N/A |

Table 2: Common Detergents and their Properties for POPC-based Reconstitution

| Detergent | Chemical Name | Critical Micelle Concentration (CMC) | Typical Working Concentration | Removal Method |

| DDM | n-Dodecyl-β-D-maltopyranoside | ~0.15 mM | 2-5x CMC | Dialysis, Bio-Beads |

| OG | n-Octyl-β-D-glucopyranoside | ~20-25 mM | 2-5x CMC | Dialysis, Bio-Beads |

| CHAPS | 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate | ~4-8 mM | 2-5x CMC | Dialysis |

| Triton X-100 | Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)-phenyl ether | ~0.2-0.9 mM | 1-2% (w/v) | Bio-Beads, Gel Filtration |

Experimental Protocols

Protocol 1: Preparation of POPC Unilamellar Liposomes by Extrusion

This protocol describes the formation of unilamellar POPC liposomes with a defined size distribution using the extrusion method.

Materials:

-

1-Oleoyl-2-palmitoyl-sn-glycero-3-PC (POPC) in chloroform

-

Chloroform and Methanol (analytical grade)

-

Hydration buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

-

Rotary evaporator

-

Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Heating block or water bath

-

Nitrogen gas stream

Procedure:

-

Lipid Film Formation:

-

In a round-bottom flask, add the desired amount of POPC dissolved in chloroform.

-

Remove the chloroform using a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the flask.

-

To ensure complete removal of the organic solvent, place the flask under high vacuum for at least 2 hours.[3]

-

-

Hydration:

-

Hydrate the lipid film by adding the desired volume of hydration buffer, pre-warmed to a temperature above the phase transition temperature of POPC (-2°C), though room temperature is sufficient.[5]

-

Vortex the flask for 5-10 minutes to form a milky suspension of multilamellar vesicles (MLVs).

-

-

Freeze-Thaw Cycles:

-

For improved lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles.[6] This involves alternately freezing the suspension in liquid nitrogen and thawing it in a warm water bath.

-

-

Extrusion:

-

Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[6]

-

Transfer the MLV suspension to one of the extruder syringes.

-

Pass the lipid suspension through the membrane back and forth for an odd number of times (e.g., 11-21 passes).[7] This process generates a translucent suspension of unilamellar liposomes.

-

-

Storage:

-

Store the prepared liposomes at 4°C. For long-term storage, they can be stored under argon to prevent lipid oxidation.

-

Protocol 2: Membrane Protein Reconstitution by Detergent Dialysis

This method involves the slow removal of detergent from a solution of protein, lipid, and detergent, leading to the spontaneous formation of proteoliposomes.

Materials:

-

Purified membrane protein in a detergent solution

-

Prepared POPC liposomes (from Protocol 1)

-

Detergent compatible with the target protein (e.g., DDM, OG)

-

Dialysis buffer (same as liposome hydration buffer)

-

Dialysis cassette with an appropriate molecular weight cut-off (MWCO, e.g., 10-14 kDa)

-

Stir plate and stir bar

Procedure:

-

Solubilization:

-

Mix the purified membrane protein with the prepared POPC liposomes at the desired lipid-to-protein molar ratio.

-

Add detergent to the mixture to a final concentration that ensures complete solubilization of both the protein and the lipids, typically above the CMC.

-

Incubate the mixture at 4°C with gentle agitation for 1-2 hours to form mixed micelles.

-

-

Dialysis:

-

Transfer the protein-lipid-detergent mixture into a pre-wetted dialysis cassette.

-

Place the cassette in a large volume of dialysis buffer (e.g., 1-2 L) at 4°C with gentle stirring.[8]

-

Change the dialysis buffer every 12-24 hours for a total of 2-3 days to ensure complete removal of the detergent. The slow removal of detergent allows for the controlled formation of proteoliposomes.[9]

-

-

Harvesting Proteoliposomes:

-

After dialysis, recover the proteoliposome suspension from the cassette.

-

To remove any aggregated protein, centrifuge the suspension at high speed (e.g., 100,000 x g) for 1 hour at 4°C.

-

Resuspend the proteoliposome pellet in the desired buffer for downstream applications.

-

Protocol 3: Membrane Protein Reconstitution using Bio-Beads

This protocol utilizes hydrophobic adsorbent beads (Bio-Beads) for the rapid removal of detergent, leading to the formation of proteoliposomes.

Materials:

-

Purified membrane protein in a detergent solution

-

Prepared POPC liposomes (from Protocol 1)

-

Detergent compatible with the target protein (e.g., Triton X-100, OG)

-

Bio-Beads SM-2

-

Reconstitution buffer (same as liposome hydration buffer)

-

End-over-end rotator

Procedure:

-

Preparation of Bio-Beads:

-

Wash the Bio-Beads extensively with methanol and then with deionized water to remove any preservatives or impurities.[10]

-

Equilibrate the washed beads in the reconstitution buffer.

-

-

Reconstitution Mixture:

-

Prepare the protein-lipid-detergent mixture as described in Protocol 2, step 1.

-

-

Detergent Removal:

-

Add a defined amount of prepared Bio-Beads to the reconstitution mixture (e.g., 20-40 mg of beads per mg of detergent).[3]

-

Incubate the mixture at 4°C with gentle end-over-end rotation.

-

The incubation time depends on the detergent and its concentration, typically ranging from a few hours to overnight. For efficient removal, it is often beneficial to add the Bio-Beads in several batches.[11]

-

-

Harvesting Proteoliposomes:

-

Carefully aspirate the proteoliposome suspension, leaving the Bio-Beads behind.

-

Proceed with the centrifugation step as described in Protocol 2, step 3 to pellet the proteoliposomes.

-

Mandatory Visualizations

References

- 1. Challenges in the Development of Functional Assays of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Membrane proteins: functional and structural studies using reconstituted proteoliposomes and 2-D crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of Detergent-Mediated Reconstitution of Influenza A M2 Protein into Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publications.aston.ac.uk [publications.aston.ac.uk]

- 5. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sterlitech.com [sterlitech.com]

- 7. liposomes.ca [liposomes.ca]

- 8. Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bio-rad.com [bio-rad.com]

- 11. researchgate.net [researchgate.net]

Application of POPC in Drug Delivery Nanoparticle Formulation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) is a widely utilized phospholipid in the formulation of lipid-based nanoparticles for drug delivery. Its zwitterionic nature, biocompatibility, and ability to form stable bilayer structures make it an ideal component for encapsulating both hydrophilic and lipophilic therapeutic agents. POPC's unsaturated oleoyl chain imparts fluidity to the lipid bilayer, which is crucial for the stability and functionality of liposomal and other lipid nanoparticle formulations at physiological temperatures.[1] This document provides detailed application notes and experimental protocols for the use of POPC in the formulation of drug delivery nanoparticles, specifically focusing on liposomes and nanostructured lipid carriers (NLCs).

I. POPC-Based Liposomes

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. They are versatile carriers for a wide range of drugs, protecting them from degradation and enabling targeted delivery. POPC is a common choice for forming the primary structure of the liposomal bilayer.

Quantitative Data Summary

The following tables summarize the physicochemical properties of POPC-based liposomes loaded with various therapeutic agents.

Table 1: Physicochemical Properties of Doxorubicin-Loaded POPC Liposomes

| Formulation Code | Lipid Composition | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |

| F5 | POPC/DOTAP/DOPE/DSPE-mPEG2000 | 101 ± 14 | - | +5.63 ± 0.46 | ~93 | - | [2] |

| F8 | POPC/DOTAP/DOPE/DSPE-mPEG2000 | 98.7 ± 13.25 | - | +7.94 ± 0.32 | 94.1 | - | [2] |

| Lipo-DOX | HSPC/Cholesterol/DSPE-mPEG2000 | 134.5 ± 4.8 | - | -16.04 ± 2.59 | 88.30 ± 1.89 | - | [3] |

| F9 | Soya lecithin/Cholesterol/DSPE-MPEG2000 | 0.766 ± 0.03 µm | - | - | 96.45 ± 0.95 | - | [1] |

Note: PDI and Drug Loading data were not available in the cited source for all formulations. HSPC and Soya lecithin are included for comparative purposes.

Table 2: Physicochemical Properties of Curcumin-Loaded Liposomes

| Formulation | Lipid Composition | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading Efficiency (%) | Reference |

| CLLNs | Lecithin/Cholesterol | < 250 | Negative | 75 | 3 | [4] |

Experimental Protocols

This protocol describes the preparation of multilamellar vesicles (MLVs) using the thin-film hydration technique, which can be further processed to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[5][6][7]

Materials:

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

-

Cholesterol (optional, for modulating membrane rigidity)

-

Drug to be encapsulated (e.g., Doxorubicin, Curcumin)

-

Chloroform and Methanol (analytical grade)

-

Hydration buffer (e.g., Phosphate Buffered Saline pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Vacuum pump

-

Extruder with polycarbonate membranes (optional, for sizing)

-

Sonicator (optional, for sizing)

Procedure:

-

Lipid Dissolution: Dissolve POPC and other lipid components (e.g., cholesterol) in a chloroform:methanol mixture (typically 2:1 or 3:7 v/v) in a round-bottom flask.[5] If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

-